N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide
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Overview
Description
N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide is a chemical compound with the molecular formula C26H25NO3 and a molecular weight of 399.48. It is primarily used in proteomics research and is known for its role as an intermediate in the metabolism of certain pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide typically involves the reaction of 4-benzyloxybenzaldehyde with alpha-benzilidene isobutyrylacetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be essential to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential role in the development of new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide involves its interaction with specific molecular targets and pathways. As an intermediate in the metabolism of certain drugs, it may inhibit or activate specific enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide: A deuterated version of the compound used in similar research applications.
Atorvastin Metabolites: Related compounds involved in the metabolism of atorvastatin, a cholesterol-lowering drug.
Uniqueness
N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide is unique due to its specific structure and role as an intermediate in the metabolism of certain pharmaceutical compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C26H25NO3 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
(2E)-2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide |
InChI |
InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b24-17+ |
InChI Key |
FCQZYAJFAUTKRU-JJIBRWJFSA-N |
Isomeric SMILES |
CC(C)C(=O)/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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